N1-(2,5-difluorophenyl)-N2-(3-phenylpropyl)oxalamide

Description

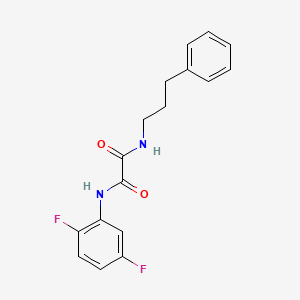

N1-(2,5-difluorophenyl)-N2-(3-phenylpropyl)oxalamide is a substituted oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone. The molecule features a 2,5-difluorophenyl group attached to one nitrogen atom and a 3-phenylpropyl chain on the other (Fig. 1). Oxalamides are known for their versatility in medicinal chemistry, often serving as intermediates or pharmacophores in drug discovery due to their hydrogen-bonding capacity and conformational rigidity.

Properties

IUPAC Name |

N'-(2,5-difluorophenyl)-N-(3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O2/c18-13-8-9-14(19)15(11-13)21-17(23)16(22)20-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIOCAYJZPOCNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-(3-phenylpropyl)oxalamide typically involves the reaction of 2,5-difluoroaniline with 3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-difluorophenyl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of oxides or quinones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N1-(2,5-difluorophenyl)-N2-(3-phenylpropyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2,5-difluorophenyl)-N2-(3-phenylpropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Analogues

A closely related oxalamide, N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (, Compound 10), shares the oxalamide core but differs in substituents (Table 1).

Key Findings :

- Halogen Effects : Fluorine in the target compound likely improves blood-brain barrier penetration compared to chlorine in the dichlorophenyl analog, as fluorine’s smaller size and electronegativity reduce steric hindrance and polar surface area .

- Aromatic vs. Heterocyclic Substituents : The phenylpropyl group in the target compound may favor hydrophobic interactions, whereas the pyrazole in Compound 10 could participate in π-π stacking or hydrogen bonding with biological targets.

- Synthetic Routes : Both compounds are synthesized via condensation reactions, but purification methods differ. The target compound may require specialized techniques to manage fluorine’s reactivity, whereas Compound 10 employs trituration or silica gel chromatography due to its piperazine moiety .

Comparison with Non-Oxalamide Amides: 3-Chloro-N-phenyl-phthalimide

The phthalimide derivative 3-chloro-N-phenyl-phthalimide () provides a contrast in scaffold and application (Table 2).

Key Differences :

- Bioactivity vs. Material Utility: The target oxalamide is tailored for biological interactions, whereas 3-chloro-N-phenyl-phthalimide serves as a monomer for high-performance polymers.

- Structural Rigidity : Phthalimides exhibit planar rigidity due to the fused aromatic ring system, while oxalamides offer rotational flexibility around the central C–N bonds, enabling conformational adaptation in drug-receptor binding.

Biological Activity

N1-(2,5-difluorophenyl)-N2-(3-phenylpropyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H24F2N4O2

- Molecular Weight : 402.446 g/mol

- CAS Number : 1049508-95-3

The compound features a difluorophenyl moiety and a phenylpropyl group, which contribute to its unique pharmacological profile. The oxalamide functional group is known for its ability to interact with various biological targets.

This compound is believed to exert its biological effects through the modulation of specific protein targets involved in cell signaling pathways. The compound has been studied for its interactions with:

- Kinase Receptors : It may inhibit or modulate receptor activity, affecting cellular processes such as proliferation and differentiation.

- Enzymatic Activity : The oxalamide structure can influence enzyme-substrate interactions, potentially leading to altered metabolic pathways.

Biological Activity

Research indicates that this compound displays several biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth in certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.

- Neuroprotective Properties : Some studies have indicated that it may protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease treatment.

Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and PARP cleavage.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10 | Caspase activation |

Study 2: Anti-inflammatory Potential

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its utility as an anti-inflammatory agent.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| This compound (10 µM) | 150 | 180 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.